molecular formula C11H8N2O2 B13618906 5-Amino-3-(5-benzofuryl)isoxazole

5-Amino-3-(5-benzofuryl)isoxazole

Cat. No.: B13618906
M. Wt: 200.19 g/mol
InChI Key: OYXCLKIBFPAEHZ-UHFFFAOYSA-N
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Description

5-Amino-3-(5-benzofuryl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a benzofuryl group at the 3-position. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of 5-Amino-3-(5-benzofuryl)isoxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasonication has also been reported to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-benzofuryl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents (R-X).

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-3-(5-benzofuryl)isoxazole include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives. The presence of the benzofuryl group enhances its potential as a therapeutic agent and its interactions with biological targets .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-(1-benzofuran-5-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H8N2O2/c12-11-6-9(13-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-6H,12H2

InChI Key

OYXCLKIBFPAEHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C3=NOC(=C3)N

Origin of Product

United States

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